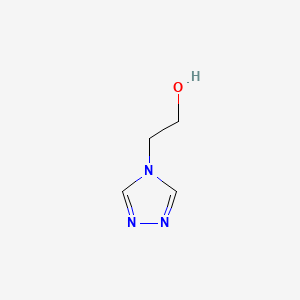

4-(2-Hydroxyethyl)-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-2-1-7-3-5-6-4-7/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSYLAYVXLOORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216894 | |

| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66760-19-8 | |

| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066760198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-triazole, 4-(-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Hydroxyethyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Hydroxyethyl)-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a common synthetic route, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 1,2,4-triazole with a suitable 2-carbon electrophile containing a hydroxyl group or its precursor. A widely employed and effective method involves the reaction of 1,2,4-triazole with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base.

The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated 1,2,4-triazole anion attacks the electrophilic carbon of the 2-haloethanol, displacing the halide to form the N-C bond. The regioselectivity of the alkylation is a critical aspect, as 1,2,4-triazole has two reactive nitrogen atoms (N1 and N4). The choice of reaction conditions, including the base and solvent, can influence the ratio of the resulting N1 and N4 isomers. However, for many alkylating agents, the N4-substituted product is a significant, and often major, product.

Below is a generalized reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

-

1,2,4-Triazole

-

2-Bromoethanol (or 2-Chloroethanol)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Spectroscopic and Physical Data

The following table summarizes the key characterization data for this compound.

| Analysis | Data |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| Melting Point | Not consistently reported in literature; requires experimental determination. |

| ¹H NMR | Predicted chemical shifts (DMSO-d₆, 400 MHz): δ ~8.3 (s, 2H, triazole C-H), ~4.9 (t, 1H, OH), ~4.1 (t, 2H, N-CH₂), ~3.7 (t, 2H, CH₂-OH) ppm. |

| ¹³C NMR | Predicted chemical shifts (DMSO-d₆, 100 MHz): δ ~145 (triazole C-H), ~60 (CH₂-OH), ~50 (N-CH₂) ppm. |

| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: ~3400-3200 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1550 (C=N stretch), ~1280 (C-N stretch), ~1050 (C-O stretch). |

| Mass Spectrometry (EI) | Expected fragmentation: Molecular ion peak [M]⁺ at m/z = 113. Other fragments may include loss of H₂O, CH₂OH, and cleavage of the triazole ring. |

Note: The NMR data provided are predicted values based on known chemical shifts for similar structures. Experimental verification is essential.

Detailed Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The spectrum should be referenced to the residual solvent peak.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. A proton-decoupled spectrum is standard.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion for electrospray ionization (ESI) or a heated probe for electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition confirmation.

2.2.4. Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

-

Measurement: Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific needs.

Spectroscopic and Synthetic Profile of 4-(2-Hydroxyethyl)-1,2,4-triazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 4-(2-Hydroxyethyl)-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document collates available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | s | 2H | 2 x CH (triazole ring) |

| 4.21 | t, J=5.2 Hz | 2H | N-CH₂ |

| 3.80 | t, J=5.2 Hz | 2H | CH₂-OH |

| 3.55 | br s | 1H | OH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.1 | 2 x C (triazole ring) |

| 59.5 | CH₂-OH |

| 50.1 | N-CH₂ |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3120 (broad) | O-H stretching |

| 3000-2800 | C-H stretching |

| 1510 | C=N stretching (triazole ring) |

| 1280 | C-N stretching |

| 1060 | C-O stretching |

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 114.0661 | [M+H]⁺ (Calculated for C₄H₈N₃O⁺: 114.0662) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 1,2,4-triazole with 2-bromoethanol in the presence of a base.

Materials:

-

1,2,4-triazole

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1,2,4-triazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile is prepared in a round-bottom flask.

-

2-Bromoethanol (1.2 eq) is added dropwise to the stirring suspension at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the protonated molecular ion.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

An In-depth Technical Guide to 4-(2-Hydroxyethyl)-1,2,4-triazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(2-Hydroxyethyl)-1,2,4-triazole, a heterocyclic compound of interest in various scientific domains. This document collates available data on its physicochemical characteristics, structural details, and general synthetic and analytical methodologies.

Core Chemical and Physical Properties

While specific experimental data for melting point, boiling point, and solubility of this compound are not widely reported in publicly available literature, the fundamental chemical properties have been established. The data presented below has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | [1][2] |

| Molecular Weight | 113.12 g/mol | [2] |

| CAS Number | 66760-19-8 | [1][3] |

| IUPAC Name | 2-(4H-1,2,4-triazol-4-yl)ethanol | |

| SMILES String | OCCn1cnnc1 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Chemical Structure

This compound is a derivative of 1,2,4-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms. The structure features a hydroxyethyl group attached to the nitrogen atom at position 4 of the triazole ring.

Caption: 2D structure of this compound.

Experimental Protocols

General Synthesis of this compound

A common method for the N-alkylation of 1,2,4-triazoles involves the reaction of the parent heterocycle with a suitable alkylating agent. For the synthesis of this compound, a plausible route is the reaction of 1,2,4-triazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.[4]

Materials:

-

1,2,4-triazole

-

2-Chloroethanol (or 2-bromoethanol)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, dimethylformamide)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the base to the solution and stir until it is dissolved or well-dispersed.

-

Slowly add a stoichiometric equivalent of 2-chloroethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate forms, filter it off. Otherwise, remove the solvent under reduced pressure.

-

If necessary, neutralize the mixture with a suitable acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons and the protons of the hydroxyethyl group. The triazole protons would appear as singlets in the aromatic region, while the methylene protons of the ethyl group would likely appear as two triplets, and the hydroxyl proton as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two different carbon atoms in the triazole ring and the two carbon atoms of the hydroxyethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches, C=N and N-N stretches of the triazole ring, and C-O stretch of the alcohol.[5]

High-Performance Liquid Chromatography (HPLC): Purity analysis and quantification can be performed using reversed-phase HPLC.[6][7]

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like formic acid or ammonium acetate) and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength around 210 nm is generally appropriate for the triazole ring.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or its detailed biological activity profile. The parent 1,2,4-triazole scaffold is a known pharmacophore present in many antifungal and other therapeutic agents, suggesting that this derivative could be a subject of interest in drug discovery research.[8][9]

Conclusion

References

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 66760-19-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. chemmethod.com [chemmethod.com]

The Biological Frontier of 4-(2-Hydroxyethyl)-1,2,4-triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This technical guide delves into the biological activities of a specific subclass: 4-(2-Hydroxyethyl)-1,2,4-triazole derivatives. While direct and extensive research on this particular scaffold is emerging, this document consolidates available information on their synthesis and explores the biological potential inferred from closely related analogues, providing a valuable resource for researchers in drug discovery and development. This guide will cover known synthetic pathways, detail common experimental protocols for evaluating biological activity, and present quantitative data from analogous compounds to inform future research directions.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the construction of the core 1,2,4-triazole ring, followed by the introduction of the 2-hydroxyethyl group at the N4 position. A common and versatile starting point is the preparation of 4-amino-1,2,4-triazole, which can be subsequently functionalized.

A general synthetic workflow is outlined below:

Caption: General synthetic route to this compound derivatives.

Biological Activities and Screening Protocols

Derivatives of the 1,2,4-triazole scaffold are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects. While specific data for 4-(2-hydroxyethyl) derivatives are limited, the following sections outline the typical experimental protocols used to assess these activities for analogous compounds.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of new chemical entities is a primary screening objective. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight at 37°C (for bacteria) or 28-30°C (for fungi). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated for 18-24 hours for bacteria and 48-72 hours for fungi at their respective optimal growth temperatures.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The general workflow for this assay is depicted below.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Table 1: Antimicrobial Activity of Analogous 1,2,4-Triazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Schiff Bases of 4-amino-1,2,4-triazole | Staphylococcus aureus | 62.5 - 250 | [1] |

| Escherichia coli | 125 - 500 | [1] | |

| Candida albicans | 62.5 - 250 | [1] | |

| 5-Mercapto-1,2,4-triazole derivatives | Staphylococcus aureus | 12.5 - 50 | [2] |

| Bacillus subtilis | 25 - 100 | [2] | |

| Escherichia coli | 50 - 200 | [2] |

Anticancer Activity

The cytotoxic potential of 1,2,4-triazole derivatives against various cancer cell lines is a significant area of investigation. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Table 2: Anticancer Activity of Analogous 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Novel 1,2,4-triazole derivatives | MCF-7 (Breast) | 3.6 - 15.2 | [3] |

| HeLa (Cervical) | 5.1 - 20.8 | [3] | |

| A549 (Lung) | 8.9 - 31.5 | [3] | |

| Pyridine-1,2,4-triazole hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [4] |

Enzyme Inhibition

Many 1,2,4-triazole derivatives exert their biological effects by inhibiting specific enzymes. The experimental protocol for enzyme inhibition assays is highly dependent on the target enzyme. A general workflow is presented below.

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility of these compounds, coupled with the broad biological activities observed in closely related 1,2,4-triazole derivatives, suggests a high potential for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations. The exploration of this chemical space could lead to the identification of new lead compounds with potent and selective antimicrobial, antifungal, or anticancer properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

An In-depth Technical Guide on 2-(4H-1,2,4-Triazol-4-yl)ethanol (CAS Number 66760-19-8): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential uses of 2-(4H-1,2,4-triazol-4-yl)ethanol (CAS No. 66760-19-8), a key heterocyclic building block in medicinal chemistry. While specific biological data on this compound is limited in publicly available literature, its structural features strongly suggest its utility as a precursor for the synthesis of pharmacologically active agents, particularly in the realm of antifungal drug discovery. This document will detail its known physicochemical properties, the well-established mechanism of action of the triazole antifungal class for which it serves as an intermediate, and representative experimental protocols for the synthesis and biological evaluation of such compounds.

Chemical and Physical Properties

2-(4H-1,2,4-Triazol-4-yl)ethanol is a stable heterocyclic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 66760-19-8 | N/A |

| Molecular Formula | C₄H₇N₃O | N/A |

| Molecular Weight | 113.12 g/mol | N/A |

| Appearance | Solid | N/A |

| Boiling Point | 299.6 °C at 760 mmHg | N/A |

| Storage Temperature | 2-8°C | N/A |

Core Utility in Drug Discovery and Development

The primary application of 2-(4H-1,2,4-triazol-4-yl)ethanol in the pharmaceutical industry is as a crucial intermediate in the synthesis of various antifungal and antimicrobial agents. The 1,2,4-triazole ring is a well-established pharmacophore in a major class of antifungal drugs.

The Triazole Antifungal Pharmacophore

The 1,2,4-triazole moiety is the cornerstone of the pharmacological activity of azole antifungals. The nitrogen atom at the 4-position of the triazole ring plays a critical role in the mechanism of action by coordinating with the heme iron atom within the active site of the target enzyme. 2-(4H-1,2,4-Triazol-4-yl)ethanol provides this essential heterocyclic core, with the hydroxyethyl group offering a reactive handle for further chemical modifications to build more complex and potent drug candidates.

Mechanism of Action: Inhibition of Fungal Cytochrome P450

Triazole antifungal agents derived from precursors like 2-(4H-1,2,4-triazol-4-yl)ethanol exert their therapeutic effect by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase. This enzyme is a member of the cytochrome P450 family (CYP51).

The established signaling pathway is as follows:

Inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired enzyme function, and ultimately, inhibition of fungal growth and replication.

Representative Experimental Protocols

General Synthesis of a Triazole Antifungal Candidate

The following is a generalized, multi-step synthetic protocol starting from a triazole alcohol, illustrating a potential pathway to a more complex antifungal candidate.

The Ascendancy of 1,2,4-Triazoles in Coordination Chemistry: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The versatile 1,2,4-triazole scaffold has firmly established itself as a cornerstone in modern coordination chemistry. Its unique electronic properties and adaptable coordination modes have paved the way for novel metal complexes with wideranging applications in catalysis, materials science, and, most notably, medicinal chemistry. This technical guide provides an in-depth exploration of the coordination chemistry of functionalized 1,2,4-triazoles, detailing synthetic methodologies, summarizing key quantitative data, and visualizing complex pathways and workflows.

Introduction to 1,2,4-Triazoles in Coordination Chemistry

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their ability to act as bridging ligands, utilizing the N1 and N2 atoms, or as monodentate ligands through the N4 position, allows for the construction of a diverse array of coordination architectures, from discrete mononuclear and polynuclear complexes to infinite one-, two-, and three-dimensional coordination polymers. The functionalization of the triazole ring at the C3, C5, and N4 positions offers a powerful tool to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of their metal complexes.

Synthesis of Functionalized 1,2,4-Triazole Ligands and their Metal Complexes

The synthesis of functionalized 1,2,4-triazoles often serves as the crucial first step in developing novel coordination compounds. A variety of synthetic routes are available, with the choice depending on the desired substitution pattern.

General Experimental Workflow

The synthesis and characterization of 1,2,4-triazole metal complexes typically follow a systematic workflow, beginning with ligand synthesis and culminating in the analysis of the final coordination compound.

Caption: A generalized workflow for the synthesis and characterization of 1,2,4-triazole metal complexes.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of a functionalized triazole ligand and its subsequent complexation.

Protocol 1: Synthesis of 4-Amino-3,5-di(pyridin-2-yl)-1,2,4-triazole

This ligand is a popular building block for constructing coordination polymers and spin-crossover materials.

Materials:

-

2-cyanopyridine

-

Hydrazine hydrate (80%)

-

Ethanol

-

Deionized water

Procedure:

-

In a 25 mL Teflon-lined stainless steel autoclave, combine 2-cyanopyridine (2.6 g, 25 mmol), hydrazine hydrate (3 mL of 80% solution), 8 mL of deionized water, and 1 mL of ethanol.[1]

-

Seal the autoclave and heat it to 120 °C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

The resulting pale brownish-orange crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in air.

Protocol 2: Synthesis of a Schiff Base Ligand and its Copper(II) Complex

Schiff base ligands derived from 4-amino-1,2,4-triazoles are versatile chelating agents.

Part A: Synthesis of 4-(Salicylideneamino)-3-mercapto-5-(pyridin-4-yl)-1,2,4-triazole

Materials:

-

4-Amino-3-mercapto-5-(pyridin-4-yl)-1,2,4-triazole

-

Salicylaldehyde

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 4-amino-3-mercapto-5-(pyridin-4-yl)-1,2,4-triazole (1 mmol) in hot ethanol (20 mL).

-

To this solution, add salicylaldehyde (1 mmol) dissolved in a small amount of ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 4-6 hours.

-

Upon cooling to room temperature, a solid precipitate forms.

-

Collect the Schiff base ligand by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or DMF.

Part B: Synthesis of the Copper(II) Complex

Materials:

-

Schiff base ligand from Part A

-

Copper(II) acetate monohydrate

-

Methanol

Procedure:

-

Dissolve the Schiff base ligand (1 mmol) in hot methanol (25 mL).

-

In a separate flask, dissolve copper(II) acetate monohydrate (0.5 mmol) in methanol (15 mL).

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 2-3 hours.

-

A colored precipitate of the copper(II) complex will form.

-

Cool the mixture, filter the solid complex, wash with methanol, and dry under vacuum.

Quantitative Data Summary

The following tables summarize key structural and magnetic data for representative functionalized 1,2,4-triazole complexes.

Table 1: Selected Bond Lengths and Angles for 1,2,4-Triazole Metal Complexes

| Complex | Metal Ion | Coordination Geometry | M-N (Å) Range | N-M-N Angle (°) Range | Reference |

| [Cu(abpt)₂(NCS)₂] (abpt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole) | Cu(II) | Distorted Octahedral | 1.99 - 2.35 | 80 - 180 | |

| [Fe(bpt)₂(NCS)₂] (bpt = 4-benzyl-3,5-bis(pyridin-2-yl)-1,2,4-triazole) | Fe(II) | Octahedral | 2.15 - 2.22 | 85 - 175 | |

| [Zn(Hdatrz)(μ₂-O)]ₙ (Hdatrz = 3,5-diamino-1,2,4-triazole) | Zn(II) | Tetrahedral | 1.98 - 2.05 | 105 - 115 |

Table 2: Magnetic Properties of 1,2,4-Triazole-Based Complexes

| Complex | Metal Ion(s) | Magnetic Behavior | J (cm⁻¹) | Weiss Constant (K) | Reference |

| [Cu₂(μ-OAc)₂(μ-trz)₂(H₂O)₂] | Cu(II) | Antiferromagnetic | -55.2 | - | |

| [Mn(NCS)₂(μ-bpt)₂] | Mn(II) | Weak Antiferromagnetic | -1.8 | -4.2 | |

| [Fe(abpt)₂(NCS)₂] | Fe(II) | Spin Crossover | - | - |

Visualization of Mechanisms and Pathways

Antifungal Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Many commercially successful antifungal drugs, such as fluconazole and itraconazole, are functionalized 1,2,4-triazoles. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase, a cytochrome P450 enzyme.[2][3] This disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately cell death.

Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazole antifungals disrupts the ergosterol biosynthesis pathway.[2][3]

Oxidative DNA Cleavage by Copper-Triazole Complexes

Certain copper(II) complexes of functionalized 1,2,4-triazoles have demonstrated the ability to cleave DNA, a property that is of significant interest in the development of artificial nucleases and potential anticancer agents. The mechanism is often oxidative, involving the generation of reactive oxygen species (ROS) that damage the deoxyribose sugar or the nucleobases of the DNA.

Caption: Proposed mechanism of oxidative DNA cleavage by a copper-triazole complex, involving the generation of hydroxyl radicals.

Conclusion and Future Outlook

The coordination chemistry of functionalized 1,2,4-triazoles is a rapidly expanding field with immense potential. The ability to systematically modify the ligand structure provides a clear pathway for the rational design of metal complexes with tailored properties. Future research will likely focus on the development of more sophisticated multi-functional ligands, leading to novel materials with applications in areas such as gas storage and separation, molecular sensing, and targeted drug delivery. The continued exploration of the catalytic and biological activities of these complexes promises to yield new and improved solutions to challenges in both industry and medicine.

References

The Discovery of Novel 1,2,4-Triazole Derivatives with Therapeutic Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the discovery and development of novel 1,2,4-triazole derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential. The document provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to aid researchers in this dynamic field.

Therapeutic Landscape of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology. Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties to target specific biological pathways with high affinity and selectivity.

Anticancer Potential: A significant area of research focuses on the development of 1,2,4-triazole derivatives as anticancer agents. These compounds have been shown to inhibit crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR-2, these derivatives can effectively cut off the tumor's blood supply, leading to apoptosis and tumor regression.

Antimicrobial Activity: The 1,2,4-triazole nucleus is also a key pharmacophore in many antifungal and antibacterial agents. These derivatives can disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis, leading to the inhibition of microbial growth and proliferation. Their broad-spectrum activity against various pathogens makes them promising candidates for the development of new antimicrobial therapies to combat drug-resistant infections.

Data Presentation: Biological Activity of Novel 1,2,4-Triazole Derivatives

The following tables summarize the quantitative data on the biological activity of representative 1,2,4-triazole derivatives.

Table 1: Anticancer Activity of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| 7a | MCF-7 | 15.3 |

| Hela | 18.2 | |

| A549 | 25.1 | |

| 7d | MCF-7 | 10.1 |

| Hela | 8.5 | |

| A549 | 14.7 | |

| 7e | MCF-7 | 9.8 |

| Hela | 7.9 | |

| A549 | 12.3 |

Table 2: Antimicrobial Activity of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| 5a | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| 5b | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| 5c | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of lead compounds and the execution of key biological assays.

Synthesis of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Anticancer Derivative)

Workflow for the Synthesis of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one

Caption: General workflow for the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

To a stirred solution of acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Step 2: Synthesis of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one

-

To a solution of 1,3-diphenyl-2-propen-1-one (5 mmol) in dimethylformamide (DMF, 20 mL), add 1H-1,2,4-triazole (5.5 mmol) and a catalytic amount of a strong base (e.g., sodium hydride).

-

Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.

Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Antimicrobial Derivative)

Workflow for the Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Caption: Step-wise synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of Benzoic Hydrazide

-

A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours.

-

The excess ethanol is distilled off, and the reaction mixture is cooled.

-

The resulting solid is filtered, washed with cold ethanol, and dried to give benzoic hydrazide.

Step 2: Synthesis of Potassium Dithiocarbazinate

-

To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), add benzoic hydrazide (0.1 mol).

-

Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.

-

Continue stirring for 10-12 hours at room temperature.

-

The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

A suspension of potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases.

-

The reaction mixture is cooled and acidified with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]

Step 4: Synthesis of 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol

-

A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours.[1]

-

The reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to give the final Schiff base.[1]

Characterization: The structure of the synthesized compound is confirmed by physical and spectroscopic data (Melting Point, IR, ¹H NMR).[1]

MTT Assay for Cytotoxicity

Workflow for MTT Assay

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Workflow for Broth Microdilution Method

References

Preliminary Investigation of 4-(2-Hydroxyethyl)-1,2,4-triazole as a Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the properties and potential applications of 4-(2-Hydroxyethyl)-1,2,4-triazole as a versatile ligand in coordination chemistry and drug development. The document outlines the synthesis of the ligand and its metal complexes, presents key quantitative data from structural and spectroscopic analyses, and explores its potential biological activities, including its role as a neuroprotective agent through the activation of the Nrf2 signaling pathway. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and its capacity to form stable complexes with a wide range of metal ions. The functionalization of the triazole ring allows for the fine-tuning of its steric and electronic properties, thereby influencing the geometry, stability, and reactivity of its coordination compounds. The introduction of a 2-hydroxyethyl group at the N4 position of the 1,2,4-triazole ring yields this compound, a ligand that combines the coordinating ability of the triazole nucleus with the hydrogen-bonding potential of the hydroxyl group. This unique combination of features makes it an attractive candidate for the development of novel metal-based therapeutics, catalysts, and functional materials. This guide serves as a foundational resource for researchers interested in exploring the potential of this promising ligand.

Synthesis and Coordination Chemistry

The synthesis of this compound can be achieved through the alkylation of 1,2,4-triazole with a suitable two-carbon synthon bearing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common synthetic route involves the reaction of 1,2,4-triazole with 2-chloroethanol in the presence of a base.

The coordination chemistry of this compound with transition metals has been explored, revealing its ability to act as a bridging ligand, leading to the formation of polynuclear complexes with interesting magnetic and electronic properties. The triazole ring typically coordinates to metal centers through its N1 and N2 atoms, while the pendant hydroxyethyl group can participate in hydrogen bonding, influencing the crystal packing and supramolecular architecture of the resulting complexes.

Experimental Protocols

2.1.1. Synthesis of this compound

A representative, general procedure is described below, based on common alkylation methods for N-heterocycles. Specific reaction conditions may require optimization.

Materials:

-

1,2,4-triazole

-

2-Chloroethanol

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,2,4-triazole in ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until it dissolves.

-

To this solution, add a stoichiometric equivalent of 2-chloroethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

2.1.2. Synthesis of a Representative Metal Complex: [Cu(this compound)Cl₂]

This protocol is a general representation of the synthesis of a metal complex with the target ligand.

Materials:

-

This compound

-

Copper(II) chloride (CuCl₂)

-

Methanol

Procedure:

-

Dissolve this compound in methanol in a flask.

-

In a separate flask, dissolve an equimolar amount of CuCl₂ in methanol.

-

Slowly add the methanolic solution of the ligand to the metal salt solution with continuous stirring.

-

A precipitate may form immediately or upon standing.

-

Stir the reaction mixture at room temperature for a few hours to ensure complete reaction.

-

Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Quantitative Data

The coordination of this compound to metal centers has been characterized by various analytical techniques, providing valuable quantitative data on the structural and electronic properties of the resulting complexes. A notable example is a copper(II) chain compound where the ligand acts as a triple bridge between the metal centers.

| Parameter | Value | Metal Center | Reference |

| Crystal System | Triclinic | Cu(II) | [1] |

| Space Group | P-1 | Cu(II) | [1] |

| Cu-N Bond Lengths (Å) | 2.00 - 2.20 | Cu(II) | [1] |

| Cu-Cu Distance (Å) | 3.884 - 3.935 | Cu(II) | [1] |

| Magnetic Coupling | Ferromagnetic | Cu(II) | [1] |

Table 1: Selected Crystallographic and Magnetic Data for a Cu(II) Complex of this compound.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. Recent studies have also highlighted their potential as neuroprotective agents, with some derivatives showing efficacy in models of ischemic stroke.[2][3] The mechanism of action for the neuroprotective effects of some triazole derivatives has been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. This leads to an enhanced cellular defense against oxidative damage.

While direct evidence for the activation of the Nrf2 pathway by this compound is still emerging, the structural similarities to other Nrf2-activating triazoles suggest that this is a plausible mechanism for its potential neuroprotective effects.

Experimental Protocols for Biological Assays

4.1.1. MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound and its metal complexes.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution (10% of the total volume).

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4.1.2. Western Blot for Nrf2 Activation

This protocol can be used to assess the nuclear translocation of Nrf2, a key indicator of pathway activation.

Materials:

-

Cell line of interest (e.g., neuronal cells)

-

Test compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 or anti-beta-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and collect the nuclear and cytoplasmic fractions using a nuclear extraction kit.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the Nrf2 signal to the nuclear loading control (Lamin B1) to quantify nuclear translocation.

Visualizations

Caption: Workflow for the synthesis of this compound and its coordination to a metal salt.

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound is a promising ligand with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis, versatile coordination behavior, and the potential for biological activity, particularly in the context of neuroprotection via the Nrf2 pathway, make it a compelling target for further investigation. This technical guide provides a foundational overview and detailed protocols to encourage and facilitate future research into the applications of this versatile molecule and its metal complexes. Further studies are warranted to fully elucidate its coordination chemistry with a broader range of metals and to confirm its biological mechanisms of action.

References

- 1. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development Professionals

An in-depth exploration of the structural dynamics of 1,2,4-triazoles, their characterization, and implications for medicinal chemistry.

The 1,2,4-triazole scaffold is a privileged structure in drug design, integral to a wide array of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] The functionality and biological interactions of these molecules are profoundly influenced by the subtle yet critical phenomenon of tautomerism—a dynamic equilibrium between two or more interconvertible structural isomers. Understanding and predicting the tautomeric preferences of substituted 1,2,4-triazoles is paramount for rational drug design, as different tautomers exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and three-dimensional shape, which govern their binding affinity to biological targets.[1][2]

This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,4-triazoles, presenting quantitative data on tautomer stability, detailed experimental protocols for their characterization, and visual representations of tautomeric equilibria and analytical workflows.

Core Concepts: Annular and Prototropic Tautomerism

Substituted 1,2,4-triazoles primarily exhibit annular tautomerism, which involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This leads to the existence of three potential tautomers: the 1H, 2H, and 4H forms. For the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally considered the most stable.[1][2] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.

Furthermore, when the triazole ring is substituted with groups containing a labile proton, such as a hydroxyl (-OH) or a thiol (-SH) group, additional tautomeric forms, namely keto-enol or thione-thiol tautomers, can exist in equilibrium.[1][3] The interplay between annular and these other forms of prototropic tautomerism creates a complex landscape of potential structures.[1]

Caption: Annular tautomers of a substituted 1,2,4-triazole.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the relative stabilities of tautomers.[2][4] These calculations provide insights into the gas-phase and solution-phase equilibria, guiding experimental design and interpretation.

| Compound/Substituent | Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) | Reference |

| 1,2,4-triazole (unsubstituted) | 1H | Ab initio | Gas | 0.0 | [5] |

| 2H | Ab initio | Gas | 2.5 | [5] | |

| 4H | Ab initio | Gas | 1.8 | [5] | |

| 3-Amino-1,2,4-triazole | 1H | DFT/B3LYP | Gas | ~0 | [2] |

| 2H | DFT/B3LYP | Gas | ~0 | [2] | |

| 4H | DFT/B3LYP | Gas | ~7 | [2] | |

| 3-Amino-5-nitro-1,2,4-triazole | 1H | MP2 | Gas | 0.0 | [6] |

| 2H | MP2 | Gas | 0.4 | [6] | |

| 4H | MP2 | Gas | 11.2 | [6] | |

| 1,2,4-triazole-3-thione | Thione | B3LYP/6-31G(d,p) | Gas | 0.0 | [7] |

| Thiol | B3LYP/6-31G(d,p) | Gas | >0 (Thione is predominant) | [7] |

Note: The relative energies are indicative and can vary with the computational method and the nature of substituents.

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[3][8] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature on a high-resolution NMR spectrometer. For complex spectra, 2D NMR techniques such as HSQC and HMBC can be employed to aid in signal assignment.

-

Spectral Analysis:

-

Proton NMR (¹H): Look for the N-H proton signal, which will have a characteristic chemical shift depending on its position (N1, N2, or N4). The integration of this signal relative to other protons in the molecule can provide information on the major tautomer. In cases of rapid exchange, a single, broadened N-H peak may be observed.

-

Carbon NMR (¹³C): The chemical shifts of the triazole ring carbons are particularly informative. Compare the experimental chemical shifts with those predicted by computational methods for each possible tautomer to identify the predominant form in solution.[9][10]

-

-

Variable Temperature (VT) NMR: To study the dynamics of the tautomeric equilibrium, acquire spectra at different temperatures. Changes in the chemical shifts and signal coalescence can provide thermodynamic and kinetic information about the interconversion process.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[2][11]

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data, which consists of the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule, which is then refined against the experimental data to obtain the final crystal structure.

-

Data Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The location of the N-H proton will definitively identify the tautomer present in the solid state.[12]

Caption: A multi-faceted approach for studying tautomerism.

Signaling Pathways and Logical Relationships in Drug Design

The tautomeric state of a 1,2,4-triazole derivative directly impacts its interaction with biological targets, such as enzymes and receptors. The hydrogen bond donor-acceptor pattern is a critical determinant of binding affinity and selectivity.

Caption: Tautomer-dependent binding to a biological target.

Conclusion

The tautomeric behavior of substituted 1,2,4-triazoles is a complex but crucial aspect of their chemistry and pharmacology. A thorough understanding of the factors governing tautomeric equilibria and the ability to definitively characterize the predominant tautomeric forms are essential for the successful design and development of novel 1,2,4-triazole-based therapeutics. An integrated approach, combining high-level computational studies with rigorous experimental validation through NMR spectroscopy and X-ray crystallography, provides the most comprehensive and reliable framework for elucidating the tautomeric landscape of these important heterocyclic compounds. This knowledge empowers medicinal chemists to optimize molecular properties and enhance the efficacy and selectivity of next-generation drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 9. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Iron-Triazole Spin-Crossover Compounds using 4-(2-Hydroxyethyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spin-crossover (SCO) compounds are a class of coordination complexes that exhibit a reversible switching between two distinct electronic spin states, a low-spin (LS) and a high-spin (HS) state. This transition can be triggered by external stimuli such as temperature, pressure, or light irradiation. This property makes them highly promising materials for applications in molecular switches, data storage devices, sensors, and display technologies. Iron(II) complexes with 1,2,4-triazole-based ligands are among the most extensively studied SCO materials due to their often abrupt and hysteretic spin transitions around room temperature.

This document provides detailed application notes and experimental protocols for the synthesis of iron-triazole spin-crossover compounds utilizing the specific ligand 4-(2-hydroxyethyl)-1,2,4-triazole (hyetrz). The hydroxyl functional group on the ligand allows for the formation of hydrogen bonds, which can influence the cooperativity of the spin transition.

Synthesis of the Ligand: this compound (hyetrz)

The ligand, 4-(2-hydroxyethyl)-4H-1,2,4-triazole, serves as a crucial intermediate in the synthesis of the final iron-triazole spin-crossover compounds.[1][2] Its synthesis is a prerequisite for the subsequent coordination with iron(II) salts. The structure of the free ligand has been determined, and it is known that neighboring molecules are connected by intermolecular O—H⋯N hydrogen bonds, forming a linear chain arrangement.[1][2]

Synthesis of Iron(II)-hyetrz Spin-Crossover Complexes

The synthesis of iron(II)-triazole SCO compounds can be achieved through various methods, including direct synthesis from metallic iron or by reacting an iron(II) salt with the triazole ligand in a suitable solvent. The choice of counter-anion and solvent can significantly influence the spin transition properties of the resulting coordination polymer. Water, in particular, has been found to be a good solvent for the synthesis of iron(II)–triazole coordination polymers.

Experimental Protocol: Synthesis of a Trinuclear Iron(II)-hyetrz Complex

This protocol describes the synthesis of a trinuclear iron(II) spin-crossover complex, --INVALID-LINK--₆, as an illustrative example.

Materials:

-

Iron(II) trifluoromethanesulfonate (Fe(CF₃SO₃)₂)

-

This compound (hyetrz)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of iron(II) trifluoromethanesulfonate in deionized water.

-

In a separate flask, dissolve a corresponding stoichiometric amount of this compound in a minimal amount of ethanol.

-

Slowly add the ethanolic solution of the ligand to the aqueous solution of the iron(II) salt with constant stirring.

-

A precipitate should form upon mixing.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with deionized water, followed by a small amount of ethanol.

-

Dry the final product under vacuum.

Characterization:

The resulting compound can be characterized by single-crystal X-ray diffraction to determine its structure. Magnetic susceptibility measurements as a function of temperature are crucial to investigate the spin-crossover properties.

Data Presentation

The spin transition properties of the synthesized iron-hyetrz complexes are summarized in the table below. The transition temperature (T₁/₂) is defined as the temperature at which 50% of the complex is in the high-spin state and 50% is in the low-spin state.

| Compound | T₁/₂ (K) | Hysteresis Width (ΔT₁/₂) (K) | Reference |

| --INVALID-LINK--₆ | ~175 | - | |

| --INVALID-LINK--₂·3H₂O | ~100 | - | [3] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of iron-hyetrz spin-crossover compounds.

Caption: General workflow for the synthesis and characterization of iron-triazole SCO compounds.

Mechanism of Spin Crossover

The spin crossover phenomenon in these iron(II) complexes arises from the switching between the low-spin (S=0, diamagnetic) and high-spin (S=2, paramagnetic) states of the Fe²⁺ ion. This transition is driven by a change in the ligand field strength, which can be influenced by temperature or other external stimuli. The 1,2,4-triazole ligands bridge the iron centers, forming a one-dimensional chain-like structure. The spin state transition involves a change in the Fe-N bond lengths.[4] The intermolecular interactions, such as the hydrogen bonds facilitated by the hydroxyethyl group of the hyetrz ligand, play a crucial role in the cooperativity of the spin transition, which in turn affects the abruptness and hysteresis of the transition.

The logical relationship between the components of the spin-crossover system is depicted in the diagram below.

Caption: Factors influencing the spin-crossover phenomenon.

References

Application of 4-(2-Hydroxyethyl)-1,2,4-triazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. This privileged heterocyclic system is known for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for drug-target interactions. Among the vast family of 1,2,4-triazole derivatives, 4-(2-Hydroxyethyl)-1,2,4-triazole serves as a key building block and intermediate in the synthesis of more complex and biologically active molecules. Its hydroxyethyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document provides an overview of the applications of this compound in medicinal chemistry, including its synthesis, and highlights the biological activities of its derivatives in various therapeutic areas.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of 1,2,4-triazole with a suitable two-carbon synthon containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group. A common method involves the reaction of 1,2,4-triazole with 2-chloroethanol or ethylene oxide.

Protocol: Synthesis of 4-(2-Hydroxyethyl)-4H-1,2,4-triazole

This protocol describes a general method for the N-alkylation of 1,2,4-triazole to produce this compound. The regioselectivity of the alkylation can be influenced by the reaction conditions.

Materials:

-

1,2,4-triazole

-

2-Chloroethanol

-

Sodium hydroxide (or another suitable base)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in the chosen solvent.

-

Add a base, such as sodium hydroxide (1.1 equivalents), to the solution and stir until it dissolves.

-

Slowly add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Medicinal Chemistry Applications of this compound Derivatives

While specific biological activity data for the parent this compound is limited in publicly available literature, its derivatives have shown significant promise in various therapeutic areas. The hydroxyethyl moiety serves as a versatile point for derivatization to explore and optimize biological activity.

Antifungal Activity

The 1,2,4-triazole core is a hallmark of many successful antifungal drugs that target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. Derivatives of this compound have been explored for their antifungal potential.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Derivative A | Candida albicans | 0.0625–1 | [1] |

| Derivative B | Aspergillus fumigatus | 0.125–1 | [1] |

| Derivative C | Cryptococcus neoformans | 0.0156 - 2.0 | [2] |

Note: The table presents data for representative 1,2,4-triazole derivatives to illustrate the potential of the scaffold, as specific data for derivatives of this compound were not available in the searched literature.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)